molecular formula C7H6ClNO B13974394 6-Chloro-5-methylpicolinaldehyde

6-Chloro-5-methylpicolinaldehyde

Cat. No.: B13974394
M. Wt: 155.58 g/mol
InChI Key: JHSDYMRNGCRWPH-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the sixth position and a methyl group at the fifth position on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpicolinaldehyde typically involves the chlorination of 5-methylpicolinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Methylpicolinaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 6-Chloro-5-methylpicolinic acid.

    Reduction: Reduction of the aldehyde group can yield 6-Chloro-5-methylpicolinyl alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: 6-Chloro-5-methylpicolinic acid.

    Reduction: 6-Chloro-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-methylpicolinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    5-Methylpicolinaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Chloro-3-methylpicolinaldehyde: Similar structure but with the methyl group at the third position, leading to variations in chemical behavior.

    6-Chloro-5-methylnicotinaldehyde: Another derivative with distinct properties due to the presence of a nicotinic acid moiety.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

6-chloro-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3

InChI Key

JHSDYMRNGCRWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C=O)Cl

Origin of Product

United States

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